molecular formula C17H23ClN4O3 B2611559 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide CAS No. 894023-84-8

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide

Cat. No. B2611559
CAS RN: 894023-84-8
M. Wt: 366.85
InChI Key: JQJHGJRCZNCARJ-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H23ClN4O3 and its molecular weight is 366.85. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research indicates the significance of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) as a potent and selective antagonist for the CB1 cannabinoid receptor. This work has contributed to the development of unified pharmacophore models for the CB1 receptor ligands, highlighting the compound's role in understanding receptor-ligand interactions and aiding in drug design processes (Shim et al., 2002).

Synthesis and Antimicrobial Activity

Another application is in the synthesis and evaluation of antimicrobial activity of novel compounds. For instance, the preparation of amide derivatives using acid chlorides and 2-hydroxyethyl piperazine has been studied, revealing variable and modest activity against bacteria and fungi, showcasing the compound's potential in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Facile Synthesis Processes

Furthermore, research into scalable and facile synthetic processes for compounds such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, shows the potential for production scale-up and application in treating central nervous system disorders. This highlights the compound's role in facilitating the synthesis of medically relevant compounds (Wei et al., 2016).

Enantioselective Processes

The development of enantioselective processes for the preparation of CGRP receptor inhibitors exemplifies the compound's application in stereoselective synthesis, crucial for the production of therapeutically active pharmaceuticals (Cann et al., 2012).

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O3/c18-13-1-3-15(4-2-13)22-12-14(11-16(22)24)19-17(25)21-7-5-20(6-8-21)9-10-23/h1-4,14,23H,5-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJHGJRCZNCARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.